

Application Note: Characterizing Itic-4F Blend Morphology using Atomic Force Microscopy

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Compound of Interest

Compound Name: *Itic-4F*

Cat. No.: *B15550477*

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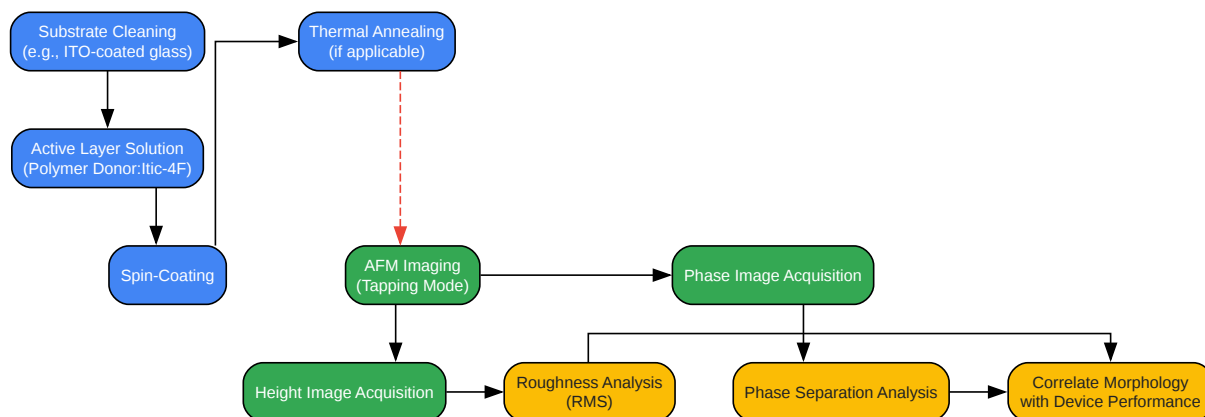
Audience: Researchers, scientists, and professionals in materials science and organic electronics.

Introduction

The morphology of the active layer in organic solar cells (OSCs) is a critical factor governing device performance. For devices based on the non-fullerene acceptor **Itic-4F**, understanding the nanoscale phase separation, domain size, and surface roughness of its blend with a polymer donor is paramount for optimizing power conversion efficiency. Atomic Force Microscopy (AFM) is an indispensable tool for high-resolution surface imaging, providing both qualitative and quantitative insights into the blend film morphology. This application note provides a detailed protocol for the AFM analysis of **Itic-4F** blend films, along with representative data.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for AFM analysis of **Itic-4F** blend morphology.



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Caption: Experimental workflow for AFM analysis of **Itic-4F** blend films.

Detailed Experimental Protocol

This protocol outlines the steps for preparing and imaging **Itic-4F** blend films for morphological analysis.

Materials and Equipment

- Substrates: Indium tin oxide (ITO)-coated glass slides
- Solvents: Chloroform, acetone, isopropanol (for cleaning); Chlorobenzene or other suitable solvent for the active layer
- Active Layer Materials: Polymer donor (e.g., PBDB-T, PM6), **Itic-4F**
- Equipment: Ultrasonic bath, spin-coater, hotplate, AFM system with tapping mode capability, appropriate AFM cantilevers.

Substrate Cleaning

- Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of nitrogen gas.
- Treat the substrates with UV-Ozone for 15-20 minutes immediately before use to improve the wettability of the surface.

Active Layer Solution Preparation

- Prepare a solution of the polymer donor and **Itic-4F** in a suitable solvent (e.g., chlorobenzene) at a specific concentration and donor:acceptor weight ratio (e.g., 1:1).
- Stir the solution overnight on a hotplate at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
- Before spin-coating, filter the solution through a 0.45 µm PTFE filter.

Film Deposition

- Transfer the cleaned substrate to a spin-coater.
- Dispense the active layer solution onto the substrate.
- Spin-coat the solution at a specified spin speed and duration to achieve the desired film thickness. For example, a two-step program might be used: 500 rpm for 5 seconds followed by 3000 rpm for 30 seconds.
- If thermal annealing is required, transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at a specific temperature (e.g., 100 °C) for a set time (e.g., 10 minutes) [\[1\]](#).

AFM Imaging

- Mount the sample onto the AFM stage.
- Use a silicon cantilever suitable for tapping mode imaging.
- Engage the tip with the sample surface.

- Acquire images in tapping mode to obtain both height and phase data simultaneously. Typical scan sizes range from 1x1 μm^2 to 5x5 μm^2 .
- Optimize imaging parameters such as scan rate (e.g., 1 Hz), setpoint, and gains to obtain high-quality images.
- AFM phase imaging is particularly useful for distinguishing between different components in the blend based on their mechanical properties[2].

Data Presentation and Analysis

AFM images provide valuable quantitative data on the surface morphology of the **Itic-4F** blend films. The root-mean-square (RMS) roughness is a key parameter extracted from the height images.

Donor Polymer	Acceptor	RMS Roughness (nm)	Notes
PBDTS-TZNT	ITIC	0.78	Appears to have a fairly smooth top surface[3].
PBDB-T	ITIC-Th	2.9	---
---	PC71BM	3.4	For comparison with a fullerene acceptor[4].
---	ITIC-Th	3.7	---

Table 1: Summary of RMS roughness for various blend films.

Interpreting AFM Data

- Height Images: These images provide a three-dimensional topographical map of the film surface. From these, one can determine the surface roughness (RMS), which can influence charge transport and interfacial contact with subsequent layers. Smoother surfaces are often desirable.

- **Phase Images:** Phase images map the phase lag between the cantilever's oscillation and the drive signal. This lag is sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity. In polymer blends, different phases often correspond to the donor and acceptor domains, allowing for the visualization of phase separation. A well-defined, interpenetrating network of donor and acceptor phases is often correlated with high-performance solar cells[4][5].

Conclusion

AFM is a powerful technique for the morphological characterization of **Itic-4F** blend films. By following a systematic protocol for sample preparation and imaging, researchers can obtain high-resolution topographical and phase-separated images. The quantitative analysis of these images, particularly RMS roughness and domain morphology, provides crucial insights that can be directly correlated with the photovoltaic performance of the fabricated devices, thereby guiding the optimization of materials and processing conditions.

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